Cas no 5262-01-1 (Tert-butyl N-[1-[(1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1h-indol-3-yl)-1-oxopropan-2-yl]carbamate)

Tert-butyl N-[1-[(1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1h-indol-3-yl)-1-oxopropan-2-yl]carbamate structure
5262-01-1 structure
Product name:Tert-butyl N-[1-[(1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1h-indol-3-yl)-1-oxopropan-2-yl]carbamate
CAS No:5262-01-1
MF:C21H31N5O4S
MW:449.566943407059
CID:937202
PubChem ID:317470

Tert-butyl N-[1-[(1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1h-indol-3-yl)-1-oxopropan-2-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • Tert-butyl N-[1-[(1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1h-indol-3-yl)-1-oxopropan-2-yl]carbamate
    • NSC249281
    • DTXSID70312066
    • NSC-249281
    • 5262-01-1
    • Inchi: InChI=1S/C21H31N5O4S/c1-21(2,3)30-20(29)25-17(11-13-12-23-15-8-6-5-7-14(13)15)18(27)24-16(9-10-31-4)19(28)26-22/h5-8,12,16-17,23H,9-11,22H2,1-4H3,(H,24,27)(H,25,29)(H,26,28)
    • InChI Key: KJUJYAAERUTXTH-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NN

Computed Properties

  • Exact Mass: 449.21
  • Monoisotopic Mass: 449.21
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 11
  • Complexity: 627
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 164Ų
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.252
  • Boiling Point: 795.4°C at 760 mmHg
  • Flash Point: 434.9°C
  • Refractive Index: 1.601

Tert-butyl N-[1-[(1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1h-indol-3-yl)-1-oxopropan-2-yl]carbamate Related Literature

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